Samarium phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Radiopharmaceuticals for Targeted Therapy

One promising area of research for samarium phosphate lies in its use for developing radiopharmaceuticals for targeted therapy. This involves incorporating radioactive isotopes of samarium, like Samarium-153 (¹⁵³Sm), into the samarium phosphate structure.

Studies have shown that these radiocolloids can be injected into specific tissues or cavities in the body, such as the synovium (joint lining) in patients with inflammatory conditions. The beta particles emitted by the radioactive samarium can deliver localized radiation to diseased cells, potentially offering a therapeutic effect [2].

Research is ongoing to further develop and evaluate the efficacy and safety of these radiopharmaceuticals for various targeted therapies [2, 4].

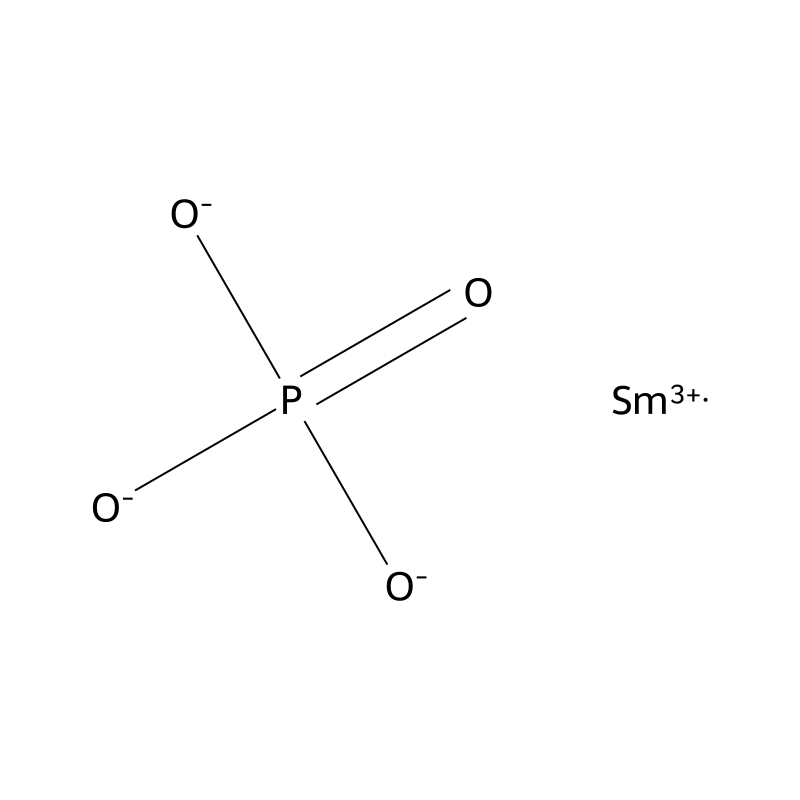

Samarium phosphate, specifically Samarium(III) phosphate, is an inorganic compound with the chemical formula . It belongs to the class of phosphates of samarium, a rare earth element. Samarium phosphate typically crystallizes in the monoclinic crystal system, characterized by its unique lattice parameters: , , , and . This compound is notable for its stability and ability to form various chemical complexes.

- Formation from Samarium Salts: It can be synthesized by reacting sodium metaphosphate with soluble samarium(III) salts, such as samarium(III) chloride:

- Reactions with Sodium Fluoride: At elevated temperatures (750 °C), it reacts with sodium fluoride to form sodium samarium fluoride phosphate:

- Thermal Stability: Samarium(III) phosphate exhibits thermal stability and does not decompose easily under high temperatures .

The biological activity of samarium phosphates has been explored in various studies. While specific pharmacological effects are less documented compared to other rare earth elements, samarium compounds are recognized for their potential applications in biomedical fields, particularly in drug delivery systems and as contrast agents in imaging techniques . Their biocompatibility and ability to interact with biological systems make them subjects of interest for further research.

Samarium(III) phosphate can be synthesized through multiple methods:

- Direct Precipitation: A common method involves the precipitation of samarium phosphate from a solution containing samarium ions and phosphoric acid. The pH is carefully controlled to facilitate the formation of precipitates .

- Hydrothermal Synthesis: This method utilizes high-temperature water solutions to promote the crystallization of samarium phosphate from precursor materials.

- Sol-gel Process: In this technique, a gel-like precursor is formed that contains samarium and phosphorous sources, which upon heating converts into crystalline samarium phosphate .

Samarium phosphate has diverse applications across various fields:

- Catalysis: It serves as a catalyst in organic reactions due to its ability to stabilize certain reactive intermediates .

- Magnetic Materials: Due to its magnetic properties, it is used in the production of high-performance magnets.

- Phosphor Materials: Samarium phosphates are utilized in luminescent materials for lighting and display technologies.

- Biomedical

Studies on the interactions of samarium phosphate with other compounds have shown its ability to selectively precipitate from mixed metal solutions. This property is particularly useful for recovering rare earth elements from complex mixtures without requiring extreme conditions . The interactions of samarium phosphate with various ligands have also been investigated to enhance its catalytic properties and stability.

Samarium phosphate shares similarities with other rare earth phosphates but possesses unique characteristics that distinguish it:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Cerium Phosphate | CePO₄ | Higher thermal stability; used in ceramics |

| Lanthanum Phosphate | LaPO₄ | Stronger ionic bonding; used in optical devices |

| Neodymium Phosphate | NdPO₄ | Exhibits strong magnetic properties; used in magnets |

| Yttrium Phosphate | YPO₄ | High luminescence; used in phosphor applications |

Samarium phosphate's unique lattice structure and reactivity set it apart from these similar compounds, making it particularly valuable in specialized applications such as catalysis and material science .

Discovery and First Synthesis

The discovery of samarium phosphate is intrinsically linked to the complex and protracted identification of samarium itself, which represents one of the most challenging chapters in rare earth element discovery during the 19th century. The element's discovery timeline reveals multiple competing claims and gradual refinement of understanding that spanned several decades [1] [2] [3].

The initial spectroscopic discovery of samarium occurred in 1853 when Swiss chemist Jean Charles Galissard de Marignac observed characteristic sharp absorption lines in a substance called didymium [1] [4]. This spectroscopic identification represented the first scientific evidence of samarium's existence, though the element remained uncharacterized and unisolated for more than two decades. Marignac's spectroscopic work laid the foundation for subsequent isolation efforts by providing crucial analytical evidence for the presence of a new rare earth element [3] [4].

The definitive isolation of samarium was achieved in 1879 by French chemist Paul-Émile Lecoq de Boisbaudran, who successfully separated the element from the mineral samarskite [1] [2] [5]. This mineral, named after Russian mining official Colonel Vassili Samarsky-Bykhovets, became the source from which samarium derived its name, making Samarsky-Bykhovets the first person to have a chemical element named after him, albeit indirectly [2] [6]. Lecoq de Boisbaudran's isolation method involved dissolving didymium nitrate and adding ammonium hydroxide, observing that the resulting precipitate formed in two distinct stages, with the first precipitate containing the new element samarium [1].

Concurrent with Lecoq de Boisbaudran's work, Swiss chemist Marc Delafontaine independently discovered samarium in 1878, initially calling it decipium [7] [3]. This parallel discovery effort demonstrates the intensive research activity focused on rare earth element separation during this period. Delafontaine's subsequent work in 1881 revealed that his element contained another component, further illustrating the complex nature of rare earth element purification [3].

The first synthesis of metallic samarium was accomplished in 1903 by German chemist Wilhelm Muthmann through electrolytic reduction [3] [8]. This achievement marked a significant milestone in samarium chemistry, as it provided access to the pure metallic form necessary for comprehensive chemical characterization and compound synthesis.

The development of samarium phosphate specifically followed the broader understanding of lanthanide phosphate chemistry that emerged in the early 20th century. The synthesis of samarium phosphate compounds became feasible once reliable methods for samarium separation and purification were established, allowing researchers to explore the chemical behavior of samarium in various oxidation states and coordination environments [9] [10].

Contemporary synthesis methods for samarium phosphate involve the reaction of soluble samarium salts with phosphate sources. The most commonly reported synthetic route involves reacting samarium chloride with sodium metaphosphate in aqueous solution, as described by the reaction: $$ \text{SmCl}3 + \text{NaPO}3 + \text{H}2\text{O} \rightarrow \text{SmPO}4 + \text{NaCl} + \text{HCl} $$ [9]. Alternative synthesis approaches include the direct reaction between phosphoric acid and samarium chloride, providing multiple pathways for samarium phosphate preparation [9].

Historical Applications Evolution

The evolution of samarium phosphate applications reflects the broader development of rare earth element utilization throughout the 20th and 21st centuries. The historical trajectory of applications can be divided into distinct phases characterized by different technological drivers and research priorities [11].

The early period from 1853 to 1930 was primarily focused on fundamental chemical characterization and separation techniques. During this era, samarium compounds, including phosphates, were primarily of academic interest rather than practical application. The limited availability and high cost of separated rare earth elements restricted their use to specialized scientific investigations [11].

The period from 1930 to 1960 witnessed the emergence of industrial applications for rare earth elements, driven by advances in separation technology and increasing understanding of their unique properties. This era saw the development of applications such as carbon arc lighting, where samarium contributed to the rare earth mixture used in motion picture studio lighting [7]. The systematic discovery of rare earth properties during the 1940-1960 period, particularly as byproducts of atomic research programs in the United States and England, significantly expanded the scientific understanding of samarium chemistry [11].

The modern era of samarium phosphate applications began in the latter half of the 20th century with the development of specialized high-technology uses. One of the most significant developments was the application of samarium-153 labeled phosphate compounds in nuclear medicine. Research published in 2000 demonstrated the potential of samarium phosphate colloids labeled with samarium-153 for therapeutic applications, particularly in treating joint disorders through direct injection [12] [13]. This application leveraged the favorable nuclear properties of samarium-153, which emits both beta particles for therapeutic effect and gamma rays for diagnostic imaging.

Recent developments in the 21st century have focused on advanced materials applications and sustainability considerations. Research published in 2018 demonstrated the synthesis of intrinsically radiolabeled lanthanide phosphate nanoparticles, including samarium-doped variants, for biomedical and environmental applications [14]. These nanoparticles combine the luminescence and magnetic properties of lanthanide ions with radioisotope functionality, representing a sophisticated integration of multiple samarium properties.

The development of neutron shielding applications represents another significant advancement in samarium phosphate utilization. Research published in 2021 demonstrated that calcium silicate phosphate cement incorporating samarium oxide additions could provide exceptional neutron attenuation properties, with improvements of more than 1000% in linear attenuation coefficient for thermal and epithermal neutrons when incorporating 10 weight percent samarium oxide [15].

Research Interest Trajectory

The research interest in samarium phosphate has exhibited distinct phases correlating with broader scientific and technological developments. The trajectory of research intensity and focus areas provides insight into the evolving significance of this compound in materials science and applications.

The initial phase of research interest, spanning from the 1850s through the early 1900s, was characterized by fundamental discovery and characterization efforts. Research intensity during this period was relatively low, constrained by limited analytical capabilities and the challenges of rare earth element separation [1] [3]. The primary focus centered on spectroscopic identification and basic chemical characterization, with researchers working to understand the fundamental properties of newly discovered elements.

A significant intensification of research occurred during the mid-20th century, particularly during the 1940s through 1960s, coinciding with major government-sponsored atomic research programs. The Manhattan Project and subsequent nuclear research initiatives generated substantial quantities of rare earth byproducts, including samarium compounds, leading to increased research activity and improved understanding of lanthanide chemistry [11]. This period established much of the fundamental knowledge base regarding samarium phosphate crystal structures, thermodynamic properties, and chemical behavior.

The 1980s marked a transition toward applications-focused research, driven by the development of samarium-cobalt permanent magnets and other advanced materials applications. While phosphate compounds were not directly involved in magnetic applications, this period saw increased interest in samarium chemistry generally, contributing to broader understanding of lanthanide phosphate systems [2] [6].

The late 20th and early 21st centuries have witnessed an exponential increase in research interest, driven primarily by biomedical applications and advanced materials development. The development of samarium-153 phosphate therapeutic agents in the 1990s and 2000s represented a major driver of research activity [12] [13]. The unique combination of favorable nuclear properties and biocompatible phosphate chemistry made samarium phosphate compounds particularly attractive for medical applications.

Recent research trends, particularly since 2010, have emphasized nanotechnology applications and sustainability considerations. The synthesis of lanthanide phosphate nanoparticles for multiple simultaneous applications has become a major research focus [14]. Additionally, the recognition of rare earth element supply chain vulnerabilities has generated significant interest in recycling and recovery technologies, with phosphate-based systems playing a key role in these developments [16] [17].

The current research trajectory indicates continued high interest in samarium phosphate systems, with particular emphasis on multifunctional materials that can simultaneously provide multiple properties such as luminescence, magnetic response, and nuclear characteristics. The integration of sustainability considerations into research programs suggests that future developments will increasingly focus on environmentally responsible synthesis and application methods [18] [16].

Samarium phosphate represents a compound of exceptional scientific interest due to its unique combination of rare earth and phosphate chemistry. The academic research value of samarium phosphate stems from its multifaceted properties that intersect several scientific disciplines, making it a valuable subject for fundamental and applied research [1] [2] [3].

The crystallographic structure of samarium phosphate has been extensively studied, revealing a monoclinic crystal system with space group P₂₁/n and specific lattice parameters (a = 0.6669 nm, b = 0.6868 nm, c = 0.6351 nm, β = 103.92°) [3]. This structural foundation provides crucial insights into the behavior of rare earth phosphates and their potential applications in materials science [4].

Research into samarium phosphate glasses has yielded significant findings regarding their thermal and optical properties. Studies have demonstrated that samarium-doped phosphate glasses exhibit unique low-temperature relaxation behavior, with thermal expansion coefficients that increase by 2 × 10⁻⁷ K⁻¹ when dopants are added [5]. The glass transition temperatures range from 435-450°C, indicating excellent thermal stability for various applications [5].

The luminescent properties of samarium phosphate have attracted considerable academic attention. Research has shown that samarium-doped phosphate systems exhibit characteristic orange-red fluorescence under ultraviolet excitation, with specific emission transitions from the ⁴G₅/₂ excited level to various energy levels of samarium ions [6] [7]. These findings contribute to the fundamental understanding of rare earth luminescence mechanisms and their potential applications in optical devices.

Spectroscopic investigations have provided detailed insights into the local environment of samarium ions in phosphate matrices. Low-frequency Raman scattering measurements have revealed the presence of structural defects and their influence on the material properties [8]. These studies contribute to the broader understanding of disordered systems and their behavior at various temperature ranges [9].

Environmental Impact Considerations

The environmental impact considerations of samarium phosphate encompass both positive contributions to sustainability and potential environmental challenges that require careful management [18] [19] [20].

Positive Environmental Contributions

Samarium phosphate plays a crucial role in advancing circular economy principles through its high recyclability potential. Research has demonstrated that samarium ions can be recovered from phosphate-based phosphors with exceptional efficiency, achieving recovery rates of 97.6% [21] [18] [22]. This high recovery efficiency significantly reduces the need for primary mining operations and contributes to sustainable resource management.

The development of green and sustainable recycling methods for samarium phosphate represents a significant environmental benefit. Studies have shown that the recycling process can be achieved using environmentally friendly dissolution methods with water and small amounts of phosphoric acid, avoiding harsh chemicals traditionally used in rare earth extraction [18] [22]. This approach minimizes the generation of toxic waste and reduces the overall environmental footprint of rare earth element recovery.

Urban Mining and Resource Conservation

Samarium phosphate contributes to urban mining initiatives, which represent a paradigm shift from traditional mining to resource recovery from urban waste streams. The ability to extract valuable samarium from waste phosphors addresses the growing concern about rare earth element scarcity while reducing environmental pressures associated with primary mining operations [21] [18] [23].

The circular economy benefits of samarium phosphate recycling extend beyond resource conservation. By enabling the recovery of valuable materials from electronic waste and spent lighting systems, these processes contribute to zero waste production goals and sustainable manufacturing practices [18] [19].

Environmental Challenges and Mitigation

While samarium phosphate offers significant environmental benefits, certain considerations must be addressed. The production of phosphate-based materials can have environmental implications related to phosphate mining, which has been associated with water contamination and air pollution issues [24]. However, the development of recycling technologies for samarium phosphate helps mitigate these concerns by reducing the demand for primary phosphate resources.

The environmental impact of rare earth element production, including samarium, has been extensively studied. Research indicates that recycling processes can reduce energy consumption by 88% compared to primary mining and achieve 98% lower human toxicity scores [25]. These findings underscore the environmental advantages of developing efficient samarium phosphate recycling technologies.

Sustainability Aspects and Future Considerations

The long-term sustainability of samarium phosphate applications depends on continued development of efficient recycling technologies and responsible production practices. Research has identified opportunities for further reducing environmental impacts through improved extraction methods, such as bioleaching techniques that could replace conventional solvent extraction processes [20].

The environmental profile of samarium phosphate is generally favorable, with samarium itself posing minimal threat to plants and animals under normal conditions [26]. However, proper handling and disposal protocols remain essential to ensure environmental protection throughout the material lifecycle.

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant